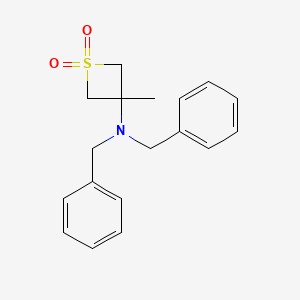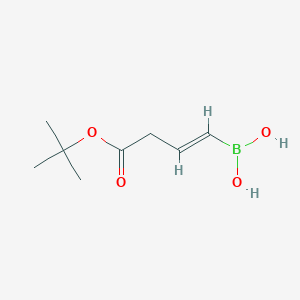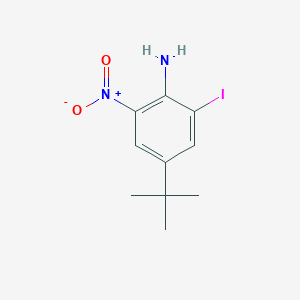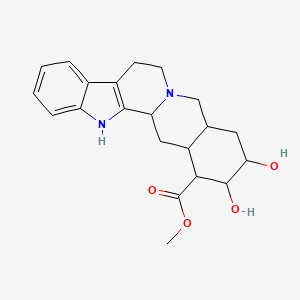![molecular formula C16H22O3 B12100438 Dispiro[5.1.5.3]hexadecane-3,7,11-trione CAS No. 5446-63-9](/img/structure/B12100438.png)
Dispiro[5.1.5.3]hexadecane-3,7,11-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro[5153]hexadecane-3,7,11-trione is a complex organic compound characterized by its unique dispiro structure, which includes two spiro-connected cyclohexane rings and three ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dispiro[5153]hexadecane-3,7,11-trione typically involves multi-step organic reactions One common method starts with the cyclization of appropriate precursors under controlled conditions to form the spirocyclic framework
Industrial Production Methods: Industrial production of Dispiro[5.1.5.3]hexadecane-3,7,11-trione may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more highly oxidized derivatives.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The major products depend on the specific reactions and conditions used. For example, reduction of the ketone groups yields alcohol derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Dispiro[5.1.5.3]hexadecane-3,7,11-trione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structure and potential bioactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Dispiro[5.1.5.3]hexadecane-3,7,11-trione exerts its effects is largely dependent on its interaction with molecular targets. The ketone groups can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Spiro[4.5]decane-1,3-dione: Another spirocyclic compound with two ketone groups.
Dispiro[4.1.4.1]decane-3,8-dione: Similar spiro structure but with different ring sizes and positions of ketone groups.
Uniqueness: Dispiro[5.1.5.3]hexadecane-3,7,11-trione stands out due to its three ketone groups and the specific arrangement of its spirocyclic rings, which confer unique chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
5446-63-9 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
dispiro[5.1.58.36]hexadecane-3,7,11-trione |
InChI |
InChI=1S/C16H22O3/c17-12-2-8-15(9-3-12)6-1-7-16(14(15)19)10-4-13(18)5-11-16/h1-11H2 |
InChI Key |
HNKNYJKUAWIQTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)CC2)C(=O)C3(C1)CCC(=O)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12100390.png)
![Tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B12100394.png)




![2-[2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12100427.png)

